![molecular formula C17H23Br2N3O B13968478 [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)
[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide: is a complex organic compound with a unique structure that combines an imidazole ring, a piperidine ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. The phenylethyl group is then introduced through a series of reactions, including alkylation and condensation. The final step involves the formation of the dihydrobromide salt, which is achieved by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction may produce saturated imidazole or piperidine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into their function and regulation.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone hydrochloride
- [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone sulfate
- [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone nitrate
Comparison: Compared to its similar compounds, [1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide may exhibit unique properties due to the presence of the dihydrobromide salt. This can affect its solubility, stability, and reactivity, making it distinct in terms of its chemical and biological behavior.
特性
分子式 |
C17H23Br2N3O |
|---|---|
分子量 |
445.2 g/mol |
IUPAC名 |
[1-(2-phenylethyl)imidazol-2-yl]-piperidin-4-ylmethanone;dihydrobromide |
InChI |
InChI=1S/C17H21N3O.2BrH/c21-16(15-6-9-18-10-7-15)17-19-11-13-20(17)12-8-14-4-2-1-3-5-14;;/h1-5,11,13,15,18H,6-10,12H2;2*1H |
InChIキー |
SRAYLNLUNZDJHD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=NC=CN2CCC3=CC=CC=C3.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


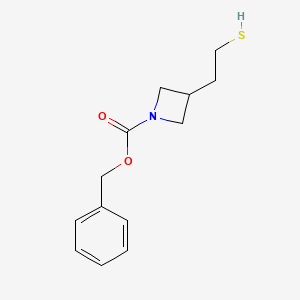
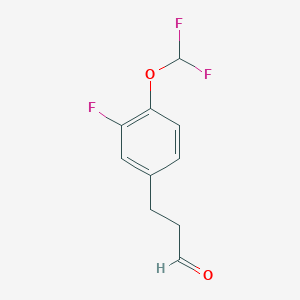
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
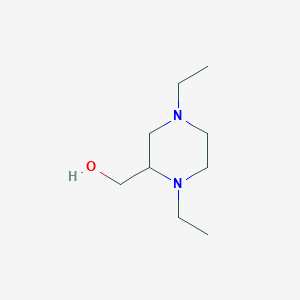
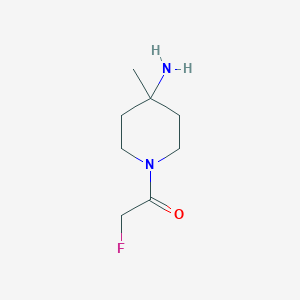
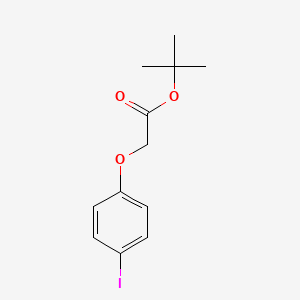
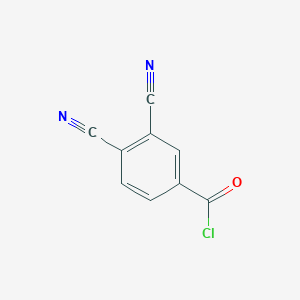
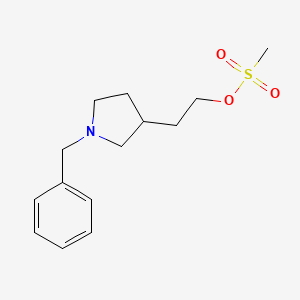
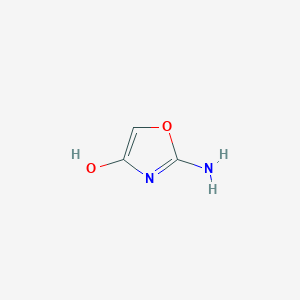
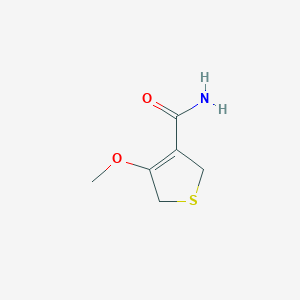

![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
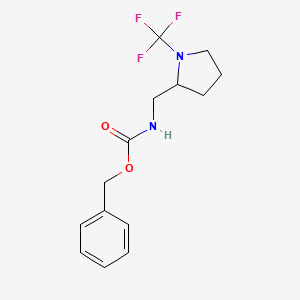
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
